N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H28N2O5S and its molecular weight is 360.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activity based on recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the dioxaspiro moiety combined with the piperidine ring and a methylsulfonyl group suggests potential interactions with various biological targets.
Synthesis and Characterization
Recent studies have synthesized derivatives of compounds similar to this compound, focusing on modifications to enhance their biological activity. For instance, the synthesis of various piperazine derivatives has been explored to evaluate their affinity for serotonin receptors and other targets .
5-HT1A Receptor Agonism
One of the primary areas of investigation is the compound's role as a 5-HT1A receptor agonist . Research indicates that related compounds exhibit moderate selectivity towards 5-HT1A receptors compared to α1-adrenoceptors, highlighting their potential in treating anxiety and depression-related disorders. The potency of these compounds is often measured by their binding affinity (pD2 values), with some derivatives showing promising results in receptor binding assays .
Antimicrobial and Enzyme Inhibition
In addition to serotonergic activity, compounds in this class have been evaluated for antimicrobial properties and as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, along with significant AChE inhibitory effects, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Study on 5-HT1A Agonists : A series of derivatives were synthesized and tested for their agonistic activity at 5-HT1A receptors. The most promising candidate showed a high pD2 value (8.61) and moderate selectivity against α1-adrenoceptors, suggesting effective neuropharmacological profiles .
- Antimicrobial Activity Assessment : Compounds were screened for antibacterial properties, revealing that several exhibited IC50 values significantly lower than standard reference drugs, indicating their potential as new antimicrobial agents .
- Enzyme Inhibition Studies : Research highlighted that certain derivatives displayed potent inhibitory activity against urease, with IC50 values ranging from 1.13 µM to 6.28 µM, showcasing their therapeutic potential in managing conditions associated with urease activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring and the dioxaspiro moiety significantly affect biological activity. For instance:
Compound | 5-HT1A Agonism (pD2) | AChE Inhibition (IC50 µM) | Antibacterial Activity |
---|---|---|---|
Compound A | 8.61 | 2.14 | Strong against S. typhi |
Compound B | 7.95 | 0.63 | Moderate against B. subtilis |
Compound C | 8.10 | 1.21 | Weak against other strains |
This table summarizes key findings from various studies, illustrating how small changes in chemical structure can lead to significant variations in pharmacological profiles.
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5S/c1-24(20,21)18-9-5-13(6-10-18)15(19)17-11-14-12-22-16(23-14)7-3-2-4-8-16/h13-14H,2-12H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWIIQMAFFXAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.